

Application Notes: Rapamycin (Sirolimus) Dosage and Administration in Mice

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Compound of Interest		
Compound Name:	YLT192	
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Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound widely recognized for its potent immunosuppressive and anti-proliferative properties.[1] It is a pivotal tool in preclinical research, particularly in studies focusing on aging, cancer, and metabolic diseases.[1][2] The primary mechanism of action for rapamycin is the inhibition of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism.[1][3][4] Rapamycin forms a complex with the intracellular receptor FKBP12, which then binds to and inhibits the mTOR Complex 1 (mTORC1).[1][4]

These notes provide detailed protocols and data for the administration of rapamycin in mouse models, intended for researchers, scientists, and drug development professionals to aid in the design and execution of in vivo studies.

Data Presentation: Dosage and Pharmacokinetics

The dosage and administration route of rapamycin can significantly influence experimental outcomes. The following tables summarize common dosage regimens and key pharmacokinetic parameters observed in mice.

Table 1: Common Rapamycin Dosage Regimens in Mouse Models[1]



Research Area	Administrat ion Route	Dosage Range	Dosing Frequency	Vehicle/For mulation	Key Observatio ns & Notes
Anti-Aging / Lifespan	Intraperitonea I (IP)	1.5 - 8 mg/kg	Daily or every other day	10% PEG400, 10% Tween 80 in ddH ₂ O	Lifespan extension reported; higher doses may reduce weight gain. [1]
Oral (in diet)	14 - 42 ppm	Continuous	Microencaps ulated in food	Dose- dependent increase in lifespan observed. 14 ppm is a common dose for such studies.[1][5]	
Subcutaneou s (s.c.)	1.5 mg/kg	Intermittent (e.g., 3 times/week for 2 weeks, followed by a 2-week break)	2% Ethanol in sterile water	Delayed cancer onset and extended lifespan in cancer-prone mice.[6][7]	
Cancer Research	Oral Gavage	0.5 - 4 mg/kg	Daily	0.5% Methyl cellulose	Used to delay carcinogenesi s in p53-/- mice.[8]



Intraperitonea I (IP)	1.5 mg/kg	Intermittent (e.g., 3 times/week, every other week)	Not specified	Shown to prevent weight gain on a high-fat diet and suppress carcinogenesi s.[7][9]	
Metabolic Studies	Intraperitonea I (IP)	2 - 8 mg/kg	Daily	Not specified	Dose- dependent serum levels; 8 mg/kg PO approached serum levels of 2 mg/kg IP. [10]
Oral (in diet)	42 ppm (~7 mg/kg/day)	Continuous or Intermittent	Microencaps ulated in food	Effective in extending lifespan when started in late life; effects can be sexspecific.[5]	

Table 2: Pharmacokinetic Parameters of Rapamycin in Mice



Parameter	Value	Administration Route & Dose	Mouse Strain	Notes
Half-life (t½)	2.1 - 4.8 hours	Intravenous (IV), 10-100 mg/kg (prodrug)	CD2F1	Half-life prolonged with increasing dose, suggesting saturable binding.[12]
Bioavailability	Poor	Oral Gavage	Not specified	Oral administration results in lower bioavailability compared to IP injection.[9]
Time to Peak (Tmax)	30 - 90 minutes	Intravenous (IV), 10-100 mg/kg (prodrug)	CD2F1	Molar plasma concentration of the active drug (RA) exceeded the prodrug (RG) within this timeframe.[12]
Distribution	Wide	Not specified	Not specified	Distributes to various tissues including liver, muscle, adipose, and brain.[4][13]

Experimental Protocols

Protocol 1: Preparation and Administration by Intraperitoneal (IP) Injection

This is a common method for achieving systemic exposure with high bioavailability.[9]

1. Materials:



- Rapamycin powder
- 100% Ethanol (Anhydrous)
- Polyethylene glycol 400 (PEG400)
- Polysorbate 80 (Tween 80)
- Sterile deionized water (ddH₂O) or saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile 0.22 μm syringe filter
- Sterile syringes and needles (25-27 gauge recommended for mice)[1][14]
- 2. Preparation of Rapamycin Solution (Example: 1 mg/mL):
- Prepare Stock Solution (e.g., 50 mg/mL): Aseptically dissolve 100 mg of rapamycin powder in 2 mL of 100% ethanol to create a concentrated stock solution.[15] This stock is stable when stored at -80°C.[15][16]
- Prepare Vehicle Components: Create a 10% PEG400 solution and a 10% Tween 80 solution in sterile ddH₂O.[15]
- Prepare Final Dosing Solution: For a 10 mL final volume at 1 mg/mL, mix 5 mL of 10%
 PEG400 solution and 5 mL of 10% Tween 80 solution.[15] Add 200 µL of the 50 mg/mL
 rapamycin stock solution.[15] Vortex thoroughly until the solution is clear and homogenous.
 [1]
- Sterilization: Pass the final solution through a 0.22 μm syringe filter to ensure sterility before injection.[15][16]
- Vehicle Control: Prepare a control solution using the same procedure but substituting the rapamycin stock with an equal volume of 100% ethanol.



3. Administration Procedure:

- Calculate the required injection volume based on the mouse's most recent body weight and the desired dosage (e.g., for a 25g mouse at a 5 mg/kg dose, inject 125 μL of a 1 mg/mL solution).[1]
- Gently restrain the mouse in dorsal recumbency, tilting the head slightly downward.
- The injection should be administered into the lower right quadrant of the abdomen to avoid the cecum (left side) and internal organs like the bladder.[1][17]
- Insert the needle at a shallow angle (approx. 15-45 degrees) and aspirate gently to ensure no fluid (blood, urine) is drawn back, which would indicate improper placement.[7][17]
- Inject the solution smoothly, withdraw the needle, and return the mouse to its cage. Monitor the animal for any signs of distress.[16]

Protocol 2: Preparation and Administration by Oral Gavage

This method is used when direct delivery to the stomach is required.

1. Materials:

- Rapamycin formulation (as prepared for IP, or suspended in a suitable vehicle like 0.5% methyl cellulose)[8]
- Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice)[18]
- Syringes

2. Procedure:

- Weigh the animal to calculate the correct volume. The maximum recommended volume is 10 mL/kg, though smaller volumes are often preferred.[18]
- Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the last rib; the end of the needle should not extend past the mouse's



mouth.

- Securely restrain the mouse, ensuring the head and body are held in a straight line to facilitate passage of the needle.
- Gently insert the gavage needle into the mouth, advancing it along the upper palate toward the esophagus. The needle should pass smoothly without resistance.[18] Do not force the needle.
- Once the needle is properly placed, slowly administer the substance.[18]
- Withdraw the needle smoothly and return the animal to its cage, monitoring for any adverse effects.

Protocol 3: Administration in Diet

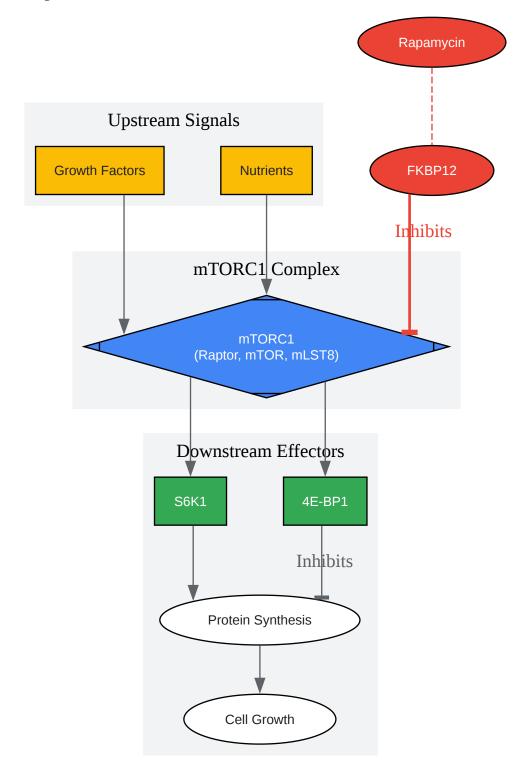
This method is ideal for long-term, continuous dosing, often used in aging studies.

- 1. Materials:
- Microencapsulated rapamycin (eRapa) to protect from degradation and improve palatability.
- · Powdered or pelleted rodent chow.
- Food mixer.
- 2. Diet Preparation:
- Calculate the amount of microencapsulated rapamycin required to achieve the desired concentration in the feed (e.g., 14 ppm or 42 ppm).[1] A dose of 42 ppm is equivalent to ~7 mg/kg/day for a 30g mouse eating 5g of chow per day.[5][11]
- Thoroughly mix the eRapa with the chow using a food mixer to ensure homogenous distribution.[1]
- Prepare a control diet using empty microcapsules (placebo).[1]



• Provide the formulated diet ad libitum and replace it regularly to maintain freshness and drug integrity.

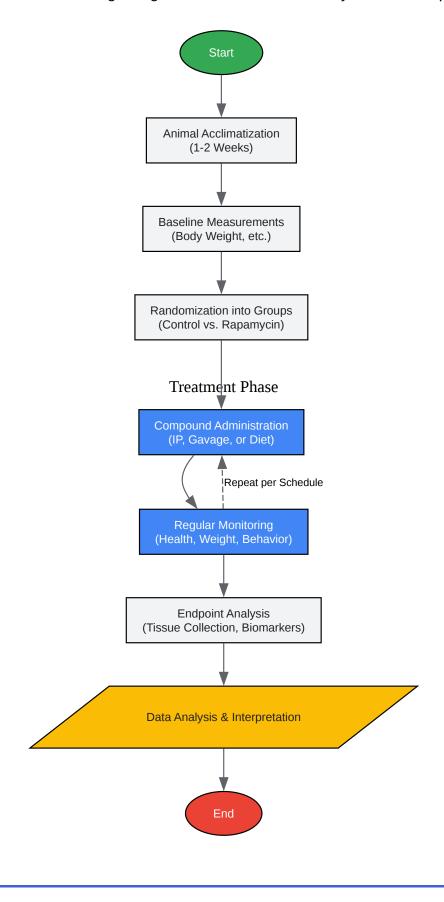
Mandatory Visualizations





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Caption: Simplified mTORC1 signaling cascade and the inhibitory action of Rapamycin.





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Caption: General experimental workflow for a Rapamycin study in mice.

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